3-Methyl-2,3-dihydrofuran

Descripción general

Descripción

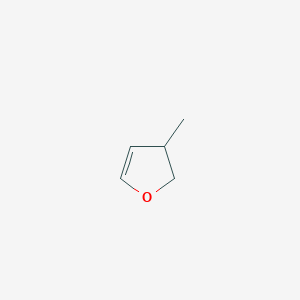

3-methyl-2,3-dihydrofuran is a dihydrofuran.

Xi-2, 3-dihydro-3-methylfuran belongs to the class of organic compounds known as dihydrofurans. Dihydrofurans are compounds containing a dihydrofuran moiety, which is a furan derivative with only one double bond. Xi-2, 3-dihydro-3-methylfuran is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Xi-2, 3-dihydro-3-methylfuran has been primarily detected in feces. Within the cell, xi-2, 3-dihydro-3-methylfuran is primarily located in the cytoplasm. Outside of the human body, xi-2, 3-dihydro-3-methylfuran can be found in root vegetables. This makes xi-2, 3-dihydro-3-methylfuran a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Synthesis of Dihydrofurans

3-MDHF serves as an important intermediate in the synthesis of various dihydrofuran derivatives. It can be synthesized through several methods, including Lewis acid-catalyzed reactions. For instance, studies have demonstrated that 3-MDHF can be used to produce complex organic molecules through reactions such as benzannulation and acetal ring-opening processes, often yielding high product rates (up to 76%) under optimized conditions .

1.2. Tandem Reactions

Research has shown that 3-MDHF can participate in tandem reactions leading to the formation of biologically active compounds. For example, it has been utilized in the synthesis of novel antibacterial agents through tandem Knoevenagel-Michael cyclization processes . These reactions typically involve the combination of 3-MDHF with α-tosyloxy ketones and aldehydes, yielding compounds with significant antimicrobial activity.

Pharmacological Applications

2.1. Antibacterial Activity

Recent studies have indicated that derivatives of 3-MDHF exhibit promising antibacterial properties against various pathogens. In vitro tests have shown that certain synthesized dihydrofuran derivatives demonstrate significant activity against bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential as effective antibacterial agents .

2.2. Cytotoxic Properties

In addition to antibacterial activity, some derivatives of 3-MDHF have been evaluated for their cytotoxic effects on cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results suggest that these compounds may serve as potential candidates for further development in cancer therapy due to their ability to inhibit cell growth significantly .

Material Science

3.1. Polymer Chemistry

3-MDHF is also being explored for its applications in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research is ongoing to evaluate the effectiveness of 3-MDHF-based polymers in various applications, including coatings and adhesives.

3.2. Renewable Energy Sources

Another area of interest is the use of 3-MDHF as a biofuel or fuel additive due to its favorable combustion properties and energy content. Studies have shown that it can be derived from renewable biomass sources, making it a sustainable alternative to fossil fuels .

Summary Table: Applications of 3-Methyl-2,3-Dihydrofuran

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Chemical Synthesis | Intermediate for dihydrofuran derivatives | High yields (up to 76%) in optimized reactions |

| Tandem reactions for antibacterial agents | Significant antibacterial activity against pathogens | |

| Pharmacology | Antibacterial activity | Effective against Bacillus subtilis, E. coli |

| Cytotoxicity against cancer cell lines | Inhibition of A549 and HeLa cell growth | |

| Material Science | Polymer chemistry | Enhanced mechanical properties in polymer matrices |

| Renewable energy source | Potential biofuel with favorable combustion properties |

Case Studies

Case Study 1: Antibacterial Properties

A study conducted by Kashanna et al. synthesized various dihydrofuran derivatives from 3-MDHF and tested their antimicrobial efficacy against multiple bacterial strains using the well diffusion method . The results indicated that certain compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential utility in clinical settings.

Case Study 2: Cytotoxic Activity

Another investigation focused on the cytotoxic effects of synthesized dihydrofurans derived from 3-MDHF on human cancer cell lines . The study found that specific derivatives showed promising results in inhibiting cell proliferation, warranting further exploration for potential therapeutic applications.

Propiedades

IUPAC Name |

3-methyl-2,3-dihydrofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXIOXNPORODGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937833 | |

| Record name | 3-Methyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-27-6 | |

| Record name | 2,3-Dihydro-3-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,3-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.